![molecular formula C25H29N3O3S B2492099 2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862825-94-3](/img/structure/B2492099.png)
2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex benzamide derivatives, similar to the compound , often involves multi-step chemical reactions including condensation, cyclization, and substitution reactions. Studies have reported on the synthesis of benzamide derivatives through reactions involving carboxylic acid hydrazides with sulfanylidene compounds in water, demonstrating principles of green chemistry and nearly quantitative yields (V. Horishny & V. Matiychuk, 2020). Another research describes the synthesis of substituted N-benzamide derivatives through a catalyst- and solvent-free microwave-assisted Fries rearrangement, highlighting an efficient and regioselective approach (R. Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray crystallography, revealing details such as hydrogen bonding, molecular conformations, and supramolecular aggregation. For instance, the crystal structures of methyl benzamide derivatives have shown centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (K. Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including recyclization and Fries rearrangement, leading to the formation of complex structures with potential biological activities. A study demonstrated the recyclization of ethyl benzoyl derivatives into bicyclic N-alkyl benzoyl derivatives through the action of nitrogen-containing binucleophiles, outlining a pathway for creating fused ring systems (V. Britsun et al., 2009).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their chemical behavior and application potential. These properties are often determined through analytical techniques like infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties, including antimicrobial, anticancer, and enzyme inhibitory activities. For example, specific benzamide compounds have shown potent urease inhibitory activity in vitro, supported by molecular docking studies to understand their interaction with enzyme active sites (M. Abbasi et al., 2018).
Aplicaciones Científicas De Investigación
Receptor Binding and Hypoglycemic Activity
- Receptor Binding Sites : Research has shown that related benzamide compounds have a role in lowering blood glucose levels. These compounds, such as p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, are thought to act on insulin-releasing receptor sites of pancreatic beta cells, similar to how sulfonylurea drugs function (Brown & Foubister, 1984).
Antimicrobial and Antifungal Properties
- Antimicrobial and Antifungal Activities : A study on related 1,3,4-thiadiazoles derivatives found that they exhibit antimicrobial and antifungal activities. These compounds were sensitive to both Gram-positive and Gram-negative bacteria, and also showed antifungal activity against Candida albicans (Sych et al., 2019).
Synthesis and Characterization for Biological Studies
- Synthesis and Characterization : The synthesis of related benzamide compounds and their characterization for potential biological applications, such as antimicrobial agents, has been a focus in the field. For example, new quinazolines with potential antimicrobial properties have been synthesized and evaluated (Desai et al., 2007).
- Cardiac Electrophysiological Activity : The synthesis of N-substituted imidazolylbenzamides, which includes compounds related to 2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide, has shown potential in cardiac electrophysiological activity. These compounds have been compared to other class III agents in clinical trials (Morgan et al., 1990).
Antiviral Evaluation
- Antiviral Activity : Spirothiazolidinone derivatives, which share structural similarities with the benzamide , have been evaluated for their antiviral activity. Specific compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Anticancer Research
- Anticancer Evaluation : Related benzamide derivatives have been synthesized and evaluated for anticancer activity. Some compounds showed promising results against various cancer cell lines, highlighting the potential of benzamides in cancer treatment (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
2-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-5,7,9-11,16,19H,6,8,12-15,17H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQNSAOWOJUBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2492017.png)
![3-Methyl-2-oxo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2492022.png)
![4-(5-fluoro-3-methylbenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2492023.png)

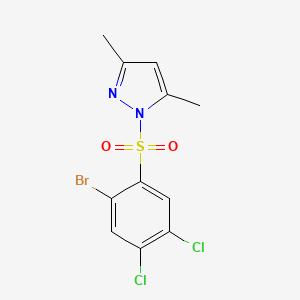

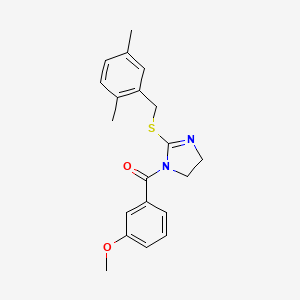
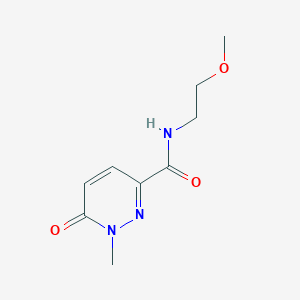
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)
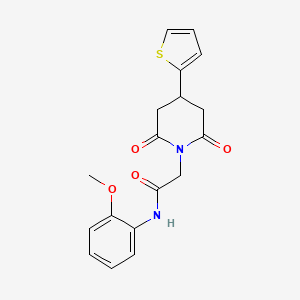
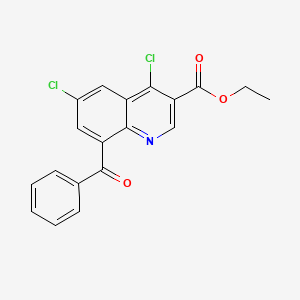

![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)